Broussonin E

Descripción general

Descripción

Broussonin E is a phenolic compound isolated from the bark of Broussonetia kazinoki. It has garnered significant attention due to its anti-inflammatory properties and potential therapeutic applications in treating various inflammatory diseases .

Aplicaciones Científicas De Investigación

Broussonin E has been extensively studied for its anti-inflammatory properties. It has shown potential in treating acute respiratory distress syndrome by modulating the activation state of macrophages and suppressing inflammatory pathways . Additionally, it has applications in:

Chemistry: Used as a model compound for studying phenolic reactions.

Biology: Investigated for its role in modulating immune responses.

Medicine: Potential therapeutic agent for inflammatory diseases such as atherosclerosis and rheumatoid arthritis.

Industry: Potential use in the development of anti-inflammatory drugs and natural product-based therapeutics

Mecanismo De Acción

Target of Action

Broussonin E, a phenolic compound, has been found to interact with several key genes such as HSP90AA1 , JUN , ESR1 , MTOR , and PIK3CA . These genes play crucial roles in the nucleus and cytoplasm by regulating various signaling pathways .

Mode of Action

This compound exerts its effects by modulating the activation state of macrophages. It inhibits the ERK and p38 MAPK pathways while enhancing the JAK2-STAT3 signaling pathway . Molecular docking results have shown that small molecules of this compound could freely bind to the active site of the target proteins .

Biochemical Pathways

The key genes targeted by this compound regulate the tumor necrosis factor , nuclear factor-κB , and PI3K-Akt signaling pathways . These pathways play important roles in the nucleus and cytoplasm, and their modulation by this compound contributes to its therapeutic effects .

Result of Action

In vivo experiments have shown that this compound can reduce acute respiratory distress syndrome (ARDS)-related histopathological changes, release of inflammatory factors, and infiltration of macrophages and oxidative stress reaction . This suggests that this compound has a protective effect on ARDS .

Análisis Bioquímico

Biochemical Properties

Broussonin E interacts with several key proteins and enzymes, playing significant roles in the nucleus and cytoplasm. These include HSP90AA1, JUN, ESR1, MTOR, and PIK3CA . These interactions regulate various biochemical reactions, particularly those involving the tumor necrosis factor, nuclear factor-κB, and PI3K-Akt signaling pathways .

Cellular Effects

This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been shown to reduce ARDS-related histopathological changes, the release of inflammatory factors, and the infiltration of macrophages .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Molecular docking results have shown that small molecules of this compound can freely bind to the active site of the target proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have long-term effects on cellular function . It has been observed to reduce ARDS-related histopathological changes and oxidative stress reactions over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . In an oleic acid-induced ARDS rat model, this compound demonstrated protective effects on ARDS, as evaluated by histological evaluation and enzyme-linked immunosorbent assay .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors . It plays a role in regulating the tumor necrosis factor, nuclear factor-κB, and PI3K-Akt signaling pathways .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Broussonin E typically involves the extraction from the bark of Broussonetia kazinoki. The extraction process includes solvent extraction followed by chromatographic purification to isolate the compound in its pure form .

Industrial Production Methods

Industrial production of this compound is not widely documented, but it generally follows the principles of large-scale extraction and purification from natural sources. The process may involve the use of advanced chromatographic techniques to ensure high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions

Broussonin E undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: It can be reduced to form hydroquinones.

Substitution: This compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of phenolic hydroxyl groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions

Major Products Formed

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Hydroquinones and related reduced derivatives.

Substitution: Halogenated and nitrated derivatives of this compound

Comparación Con Compuestos Similares

Similar Compounds

- Broussonin A

- Broussonin B

- Broussonin C

- Broussonin D

Uniqueness

Broussonin E is unique due to its specific ability to modulate multiple signaling pathways involved in inflammation. Unlike other Broussonins, it has shown a distinct profile in enhancing the JAK2-STAT3 pathway, making it a promising candidate for therapeutic applications .

Actividad Biológica

Broussonin E (BRE), a compound derived from the bark of Broussonetia kazinoki, has garnered attention for its diverse biological activities, particularly in the context of inflammation and cancer. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Source

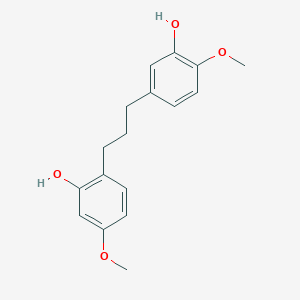

This compound is classified as a diphenylpropane derivative. It is primarily isolated from the bark of Broussonetia kazinoki, a plant known for its medicinal properties. The chemical structure of this compound is critical for its biological interactions and efficacy.

Research indicates that this compound exerts its biological effects through several key pathways:

- Inhibition of MAPK Pathways : this compound has been shown to inhibit the ERK and p38 MAPK signaling pathways, which are crucial in regulating inflammatory responses. This inhibition leads to a decrease in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .

- Activation of JAK2/STAT3 Pathway : In macrophages, this compound activates the JAK2/STAT3 signaling pathway, which can modulate immune responses and enhance the anti-inflammatory effects by suppressing pro-inflammatory factors such as TNF-α and IL-6 .

Anti-Inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. A study highlighted its ability to reduce inflammation in acute respiratory distress syndrome (ARDS) models by modulating macrophage activation states . The compound effectively downregulates the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and other inflammatory mediators.

Antioxidant Activity

In addition to its anti-inflammatory effects, this compound exhibits antioxidant activity. It reduces oxidative stress markers in various cell lines, thereby protecting cells from damage caused by reactive oxygen species (ROS) . This property is essential for mitigating cellular damage in chronic inflammatory conditions.

Anticancer Activity

This compound has also been investigated for its anticancer potential. Studies show that it can inhibit the proliferation of cancer cells through cell cycle arrest and induction of apoptosis. For instance, it has been reported to affect cell growth in various cancer types, including lung and breast cancers .

Case Studies and Research Findings

Propiedades

IUPAC Name |

5-[3-(2-hydroxy-4-methoxyphenyl)propyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O4/c1-20-14-8-7-13(15(18)11-14)5-3-4-12-6-9-17(21-2)16(19)10-12/h6-11,18-19H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDCSYNUJDYRGRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CCCC2=CC(=C(C=C2)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What in vitro and in vivo studies have been conducted on Broussonin E's efficacy against ARDS?

A2: Currently, the available research primarily focuses on the cellular level, investigating the impact of this compound on LPS-induced inflammation in macrophages []. While promising, these findings represent preliminary steps in understanding the therapeutic potential of this compound. Further research, including animal models and potentially clinical trials, is crucial to evaluate its efficacy against ARDS in more complex biological systems and ultimately in humans.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.